molecular formula C27H31N5 B12205061 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12205061
M. Wt: 425.6 g/mol
InChI Key: CQDCDKWKINDBRW-UHFFFAOYSA-N
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Description

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Uniqueness

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-19(2)23-18-25(31-16-14-30(15-17-31)24-13-9-8-10-20(24)3)32-27(28-23)26(21(4)29-32)22-11-6-5-7-12-22/h5-13,18-19H,14-17H2,1-4H3

InChI Key

CQDCDKWKINDBRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)C

Origin of Product

United States

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